molecular formula C8H9NO B057313 3-(2-Pyridyl)-2-propen-1-ol CAS No. 113985-52-7

3-(2-Pyridyl)-2-propen-1-ol

Cat. No. B057313
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through the vinylation of commercially available picolinaldehyde, showcasing its accessibility as a starting material for further chemical transformations. This process allows for an efficient pathway to synthesize the indolizidine skeleton, highlighting its versatility in organic synthesis (Giomi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2-Pyridyl)-2-propen-1-ol has been studied, providing insights into their geometrical configurations and the influence of structural variations on their properties. These studies are essential for understanding the reactivity and potential applications of such compounds (Wang et al., 2013).

Chemical Reactions and Properties

3-(2-Pyridyl)-2-propen-1-ol exhibits unique reactivity patterns, such as its behavior as a Hantzsch ester mimic in the metal-free reduction of nitro groups, showcasing its utility in organic synthesis. This reactivity profile opens up new avenues for the synthesis of functionalized aminoacylpyridines through domino processes (Giomi et al., 2008).

Physical Properties Analysis

The study of physical properties, such as polarographic behavior and electroreduction on a dropping mercury electrode (DME), reveals the electrochemical characteristics of pyridyl analogues of chalcone, including 3-(2-Pyridyl)-2-propen-1-ol. These investigations contribute to our understanding of the electrochemical behavior and surface activity of such compounds, which is crucial for applications in electrochemical sensors and devices (Butkiewicz, 1972).

Scientific Research Applications

  • Metal-Free Reduction of Nitro Compounds : Giomi, Alfini, and Brandi (2008) discovered that 1-(2-Pyridyl)-2-propen-1-ol can reduce the nitro group of electron-deficient aromatic and heteroaromatic nitro compounds to amino functions, serving as a mimic for Hantzsch ester 1,4-dihydropyridine in a metal-free environment. This leads to the one-pot formation of functionalized aminoacylpyridines through a domino process involving aza-Michael addition (Giomi, Alfini, & Brandi, 2008).

  • Self-Association in Pyridylalkanols : Lomas, Adenier, and Cordier (2006) studied the self-association of (X-pyridyl)alkanols, including 3-(X-pyridyl)-2,2,4,4-tetramethylpentan-3-ols, in various solvents. They found that these compounds can self-associate as open dimers, cyclic dimers, trimers, and tetramers, influenced by the position and length of the alkyl chain (Lomas, Adenier, & Cordier, 2006).

  • Synthesis of Indolizidine Skeletons : Giomi, Alfini, Micoli, Calamai, Faggi, and Brandi (2011) utilized 1-(2-Pyridyl)-2-propen-1-ol for synthesizing indolizidine skeletons. They reported a process involving bromination, reduction, and nucleophilic substitution, allowing easy conversion of the starting material into (±)-lentiginosine (Giomi et al., 2011).

  • Use in Fluorogenic Labeling of Sugars : Cai, Hagan, Wang, Flitsch, Liu, and Voglmeir (2014) reported using a derivative of 3-(2-Pyridyl)-2-propen-1-ol in fluorogenic labeling of sugars for sensitive HPLC-based detection, demonstrating its utility in analytical chemistry (Cai et al., 2014).

  • Catalysis and Coordination Chemistry : Drzeżdżon, Sikorski, Chmurzyński, and Jacewicz (2018) found that a complex of 3-(2-Pyridyl)-2-propen-1-ol with chromium(III) exhibits high catalytic activity for the oligomerization of 2-chloro-2-propen-1-ol, suggesting its potential as a non-metallocene catalyst in polymer chemistry (Drzeżdżon et al., 2018).

  • Rhodium-Catalyzed Hydroformylation Studies : Luo, Tang, and Li (2006) conducted a theoretical investigation into the mechanism of rhodium-catalyzed hydroformylation of 4-pyridylethene derivatives, including 3-(2-Pyridyl)-2-propen-1-ol, contributing to understanding the catalytic processes in organic synthesis (Luo, Tang, & Li, 2006).

  • Fluorescent Probes for Metal Ions : Wang, Onozawa-Komatsuzaki, Himeda, Sugihara, Arakawa, and Kasuga (2001) found that 3-(2-pyridyl)-2-pyrazoline derivatives, related to 3-(2-Pyridyl)-2-propen-1-ol, are promising fluorescent probes for Zn2+ ions, with potential applications in analytical and biochemistry (Wang et al., 2001).

Safety And Hazards

The safety and hazards associated with pyridine derivatives can vary greatly depending on the specific compound. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future directions in the field of pyridine derivatives are focused on improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . There is also interest in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)-2-propen-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y ABE, A OHSAWA, H IGETA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
Several synthetic methods for indolizine derivatives have been reported from chemical,“pharmaceutical,” and physical “points of View. Hurst 615 rd?“prepared some aminoindolizines in …
Number of citations: 11 www.jstage.jst.go.jp
古川淳 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
The reaction of 2-styrylpyridine 1-oxide or 2-propenylpyridine 1-oxide, containing a double bond conjugated to the ring, with acetic anhydride respectively afforded 1-(2-pyridyl)-2-…
Number of citations: 2 www.jstage.jst.go.jp

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